フルオロシクロペンタン

説明

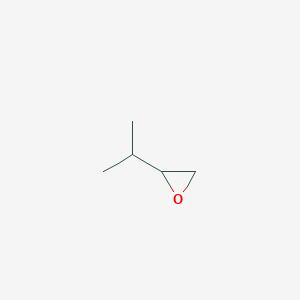

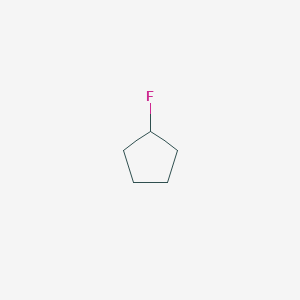

Introduction Fluorocyclopentane is a chemical compound that belongs to the family of fluorocarbons, characterized by the presence of fluorine atoms in their structure. This compound is known for its unique structural and chemical features, which stem from the combination of a fluorine atom with a cyclopentane ring. These properties make fluorocyclopentane an interesting subject for the synthesis of new bioactive compounds and materials.

Synthesis Analysis The synthesis of Fluorocyclopentane and related compounds typically involves several key strategies such as addition of carbenes to fluoroalkenes, nucleophilic fluorination, and Michael initiated ring closure. These methods have been developed to incorporate fluorine atoms into the cyclopentane ring, generating compounds with significant potential in various applications, especially in medicinal chemistry due to their unique electronic properties (Pons et al., 2016).

Molecular Structure Analysis Fluorocyclopentane's structure is significantly influenced by the presence of the fluorine atom. The molecular structure analyses of various fluorinated compounds have shown that fluorine substitution can affect the planarity and overall geometry of the cyclopentane ring, impacting its chemical behavior and interactions with other molecules (Banerjee et al., 2016).

Chemical Reactions and Properties The chemical reactions involving Fluorocyclopentane can include radical fluorination, which is used for the synthesis of new and interesting building blocks in medicinal chemistry. The radical fluorination strategy is a notable method due to its expedience and relevance in exploring novel chemical space (Goh & Adsool, 2015).

Physical Properties Analysis Fluorocyclopentane possesses unique physical properties due to the presence of fluorine atoms. These properties can include high quantum yields and significant shifts in photophysical behaviors, making fluorocyclopentanes important in the field of photophysics and materials science (Benedetti et al., 2012).

科学的研究の応用

五員環フッ素化合物の合成

フルオロシクロペンタンは、五員環フッ素化合物の合成における重要な成分です . これらのフッ素化合物は、ジシクロペンタジエン (DCPD)、ヘキサクロロシクロペンタジエン (HCCPD)、またはオクタクロロシクロペンテン (OCP) を出発物質として合成されます .

電子洗浄

フルオロシクロペンタンは、電子洗浄に使用されます . フルオロシクロペンタンの独自の特性により、電子部品の洗浄に効果的な溶剤となっています。

電子エッチング

フルオロシクロペンタンは、電子エッチングにも使用されます . その化学的性質により、電子部品のエッチング工程に使用することができ、精密で複雑な設計を実現するのに役立ちます。

電子フッ化物溶液の合成

フルオロシクロペンタンは、電子フッ化物溶液の合成に重要な役割を果たしています . これらの溶液は、さまざまな電子用途で使用されています。

触媒活性化

高活性で人体に無害なプロセス触媒の開発は、フルオロシクロペンタンを含む五員環フッ素化合物の合成における重要な研究分野です .

電子グレード製品の開発

フルオロシクロペンタンを含む五員環フッ素化合物の応用研究は、電子グレード製品の開発に焦点を当てています . これらの製品は、電子業界で幅広く使用されています。

下流製品の開発

応用研究のもう1つの分野は、フルオロシクロペンタンを含む五員環フッ素化合物の下流製品の開発です . これらの製品は、さまざまな業界で使用されており、フルオロシクロペンタンの用途をさらに拡大しています。

蛍光プローブ

検索結果に直接言及されていませんが、フルオロシクロペンタンは、他のフッ素化化合物と同様に、蛍光プローブの開発において潜在的な用途があります . 蛍光プローブは活発な研究分野であり、生物学や医学などのさまざまな分野で応用されています <svg class="

作用機序

Target of Action

Fluorocyclopentane is a chemical compound with the molecular formula C5H9F Fluorinated compounds are known to interact with various biological targets due to their high reactivity .

Mode of Action

For instance, they can form different types of bonds, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions . These interactions can lead to changes in the spatial conformation and distribution of the targets, altering their function .

Biochemical Pathways

For example, fluoride-induced apoptosis has been reviewed, focusing on three pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways .

Pharmacokinetics

The physicochemical properties of fluorocyclopentane, such as its molecular weight of 8813 , could influence its ADME properties.

Result of Action

Fluorinated compounds have been reported to exhibit various biological activities, including anticancer and antimicrobial activities . The mechanism of action disclosed that the cytotoxicity against the cancer cells employed the induction of cell death by apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as solvent polarity, viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer, and excited state reactions can affect the fluorescence emission spectra and quantum yields of a compound .

特性

IUPAC Name |

fluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYNFMGKZFOMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163883 | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1481-36-3 | |

| Record name | Fluorocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)